5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride
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Overview
Description
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a chemical compound with the molecular formula C4H2ClFO4S3 and a molecular weight of 264.71 g/mol It is characterized by the presence of both chlorosulfonyl and sulfonyl fluoride functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride typically involves the chlorosulfonation of thiophene derivatives. . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, utilizing specialized equipment to handle corrosive reagents and maintain safety standards. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing complex chemical structures. The sulfonyl fluoride group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorosulfonylthiophene-2-sulfonyl fluoride
- 5-Bromosulfonylthiophene-3-sulfonyl fluoride
- 5-Chlorosulfonylthiophene-3-sulfonamide
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of chemical transformations it can undergo .
Properties
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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